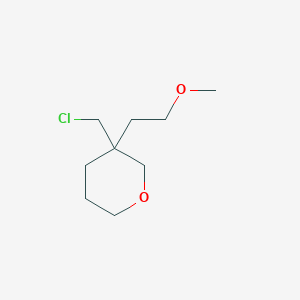

3-(Chloromethyl)-3-(2-methoxyethyl)tetrahydro-2h-pyran

Description

Properties

Molecular Formula |

C9H17ClO2 |

|---|---|

Molecular Weight |

192.68 g/mol |

IUPAC Name |

3-(chloromethyl)-3-(2-methoxyethyl)oxane |

InChI |

InChI=1S/C9H17ClO2/c1-11-6-4-9(7-10)3-2-5-12-8-9/h2-8H2,1H3 |

InChI Key |

FEJHNPQOSQLMQE-UHFFFAOYSA-N |

Canonical SMILES |

COCCC1(CCCOC1)CCl |

Origin of Product |

United States |

Biological Activity

3-(Chloromethyl)-3-(2-methoxyethyl)tetrahydro-2H-pyran is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, applications in drug design, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydropyran ring with a chloromethyl group and a methoxyethyl substituent. The chloromethyl group is particularly noteworthy as it can form covalent bonds with nucleophilic sites in biological molecules, which may lead to enzyme inhibition or modification of protein functions.

The biological activity of this compound is largely attributed to the reactivity of the chloromethyl group. This reactivity allows the compound to interact with various biological targets, potentially leading to:

- Enzyme Inhibition : The chloromethyl group can covalently modify enzymes, impacting their activity and possibly leading to therapeutic effects.

- Receptor Binding : The compound may interact with specific receptors, influencing signaling pathways relevant to various physiological processes.

Biological Activity Overview

Research has indicated several areas where this compound exhibits biological activity:

- Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial effects against various pathogens. The mechanism often involves disrupting cellular processes or inhibiting key enzymes.

- Anticancer Activity : Some derivatives have shown cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy. The presence of electron-withdrawing groups like chlorine enhances this activity by increasing the electrophilicity of the molecule .

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

In a study assessing the cytotoxic effects of various tetrahydropyran derivatives, this compound was evaluated for its ability to inhibit tumor cell proliferation. Results indicated significant cytotoxicity against several human tumor cell lines, with IC50 values in the low micromolar range. The study highlighted that structural modifications could enhance or diminish this activity depending on the substituents attached to the tetrahydropyran core .

Case Study 2: Antimicrobial Effects

Another research effort focused on the antimicrobial properties of chloromethyl-substituted compounds. It was found that these compounds exhibited potent activity against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis and function, leading to cell lysis.

Scientific Research Applications

Synthesis of Bioactive Compounds

Medicinal Chemistry

The compound serves as an important intermediate in the synthesis of various bioactive molecules. Its structure allows for modifications that can enhance biological activity. For instance, derivatives of tetrahydropyran have been explored for their potential in treating neurological disorders due to their ability to interact with neurotransmitter systems .

Case Study: Synthesis of Alkaloids

Research has demonstrated that 3-(Chloromethyl)-3-(2-methoxyethyl)tetrahydro-2H-pyran can be utilized in the synthesis of alkaloid structures, which are known for their diverse pharmacological properties. The compound's reactivity with nucleophiles allows for the construction of complex alkaloid frameworks, which are often challenging to synthesize using traditional methods .

Catalytic Reactions

Organocatalysis

The compound has been employed as a substrate in organocatalytic reactions, particularly in the formation of enantiomerically enriched products. Its ability to participate in various catalytic cycles makes it a valuable building block for synthesizing chiral compounds .

Table 1: Summary of Catalytic Reactions Involving this compound

| Reaction Type | Catalyst Used | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Organocatalyzed Addition | N-Heterocyclic Carbenes | 85 | >99 |

| Enantioselective Alkylation | Cinchona Alkaloids | 78 | 66 |

Material Science

Polymer Chemistry

In material science, this compound has been investigated for its potential use in the development of polymeric materials. Its chloromethyl group can participate in cross-linking reactions, which are essential for creating durable and functional polymer networks .

Case Study: Development of Biodegradable Polymers

Studies have shown that incorporating this compound into polymer matrices can enhance biodegradability while maintaining mechanical properties. This application is particularly relevant in the context of sustainable materials development .

Environmental Chemistry

Contaminant Studies

The environmental impact and degradation pathways of compounds like this compound have been studied to assess their behavior as contaminants. Understanding its stability and breakdown products is crucial for evaluating risks associated with its use in industrial applications .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares key structural and molecular features of 3-(Chloromethyl)-3-(2-methoxyethyl)tetrahydro-2H-pyran with analogous compounds:

Key Observations :

- Chlorine vs. Nitrogen Reactivity: The chloromethyl group in the target compound contrasts with the aminoethyl group in 4-(2-Aminoethyl)tetrahydro-2H-pyran, which is more polar and prone to hydrogen bonding .

- Ketone vs. Ether Functionality : Compounds like 3-Ethyltetrahydro-2H-pyran-2-one (ketone) exhibit electrophilic reactivity at the carbonyl carbon, unlike the ether-based target compound .

Physical Properties

- Solubility: The methoxyethyl group in the target compound may enhance water solubility compared to purely hydrocarbon-substituted analogs like 3-Ethyltetrahydro-2H-pyran-2-one. However, 4-(2-Aminoethyl)tetrahydro-2H-pyran (water solubility: ~200 mg/L) demonstrates higher hydrophilicity due to its amine group .

- Boiling Points : 3-Ethyltetrahydro-2H-pyran-2-one has a boiling point of 227°C (760 mmHg) , while 3-Chloro-2-methoxy-tetrahydro-2H-pyran likely has a lower boiling point due to its smaller molecular weight .

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(Chloromethyl)-3-(2-methoxyethyl)tetrahydro-2H-pyran generally involves the functionalization of the tetrahydro-2H-pyran ring at the 3-position with chloromethyl and 2-methoxyethyl groups. The key steps include:

- Introduction of the chloromethyl group via chloromethylation reactions.

- Attachment of the 2-methoxyethyl substituent through nucleophilic substitution or alkylation reactions.

- Ring closure or modification steps to ensure the tetrahydro-2H-pyran core is intact and substituted correctly.

Chloromethylation Techniques

Chloromethylation is typically achieved by reacting tetrahydropyran derivatives with chloromethylating agents such as chloromethyl chlorosulfate or chloromethyl chloroformate under controlled conditions. For example:

A solution of the tetrahydro-2H-pyran derivative in an organic solvent like dichloromethane is treated with chloromethyl chlorosulfate in the presence of a base such as sodium bicarbonate and a phase transfer catalyst like tetrabutylammonium bisulfate at room temperature. The reaction proceeds with stirring for several hours, followed by aqueous workup and purification to yield the chloromethylated intermediate.

Alternatively, chloromethyl chloroformate can be reacted with pyridine and the corresponding alcohol under ice cooling and stirring for up to 24 hours to form chloromethyl carbonate intermediates, which can be further transformed.

Introduction of the 2-Methoxyethyl Group

The 2-methoxyethyl substituent is introduced by nucleophilic substitution reactions, typically involving:

Reaction of the chloromethylated tetrahydropyran intermediate with 2-methoxyethyl nucleophiles such as 2-methoxyethylamine or 2-methoxyethanol derivatives under basic or catalytic conditions.

For example, amination reactions with 2-(aminomethyl)pyridine analogs in solvents like dimethylformamide or dichloromethane, often catalyzed by tertiary amines such as triethylamine, can be adapted to introduce the 2-methoxyethyl moiety.

One-Pot and Tandem Reactions

Recent advances include one-pot, tandem cascade reactions combining Knoevenagel condensation, Michael addition, and cyclization to form substituted tetrahydropyran derivatives efficiently. While these methods have been applied mostly to aryl-substituted pyran derivatives, the principles can be adapted to alkyl-substituted systems like this compound.

Summary of Preparation Procedures

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Tetrahydro-2H-pyran derivative + chloromethyl chlorosulfate + NaHCO3 + tetrabutylammonium bisulfate, DCM, RT, 16 h | Chloromethylation of tetrahydropyran ring | Formation of chloromethylated intermediate |

| 2 | Chloromethylated intermediate + 2-methoxyethylamine or equivalent, DMF or DCM, triethylamine catalyst, RT to mild heating | Nucleophilic substitution to introduce 2-methoxyethyl group | Formation of this compound |

| 3 | Purification by aqueous workup, extraction, recrystallization | Isolation of pure compound | Pure substituted tetrahydropyran derivative |

Additional Notes

The compound's molecular formula is $$C9H{17}ClO_2$$ (approximate, considering the substituents), with the tetrahydro-2H-pyran ring core.

Purification techniques typically include recrystallization from ethanol or dichloromethane-ethanol mixtures, as well as chromatographic methods when necessary.

Safety considerations must be taken into account due to the use of chloromethylating agents, which are toxic and potentially carcinogenic.

Q & A

What are the optimal synthetic routes for preparing 3-(Chloromethyl)-3-(2-methoxyethyl)tetrahydro-2H-pyran, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer:

Synthesis typically involves cyclization or functionalization of tetrahydropyran precursors. For example, diastereoselective methods using copper(II)–bisphosphine catalysts (e.g., L3 ligand systems) can control stereochemistry by modulating reaction temperature and solvent polarity . Key steps include:

- Catalyst selection : Copper(II) catalysts with chiral bisphosphine ligands favor specific transition states, enhancing enantiomeric excess.

- Solvent effects : Polar aprotic solvents (e.g., THF) improve reaction homogeneity and selectivity.

- Temperature control : Lower temperatures (0–25°C) reduce epimerization risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.